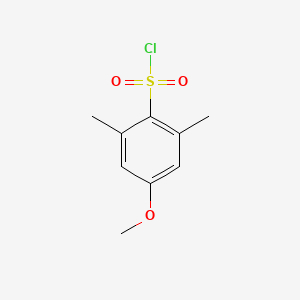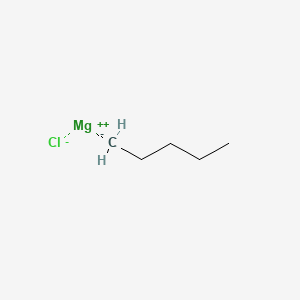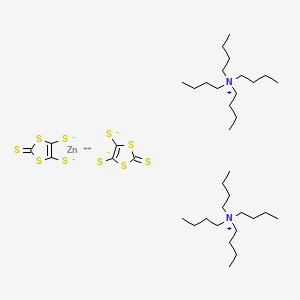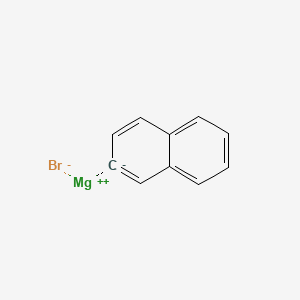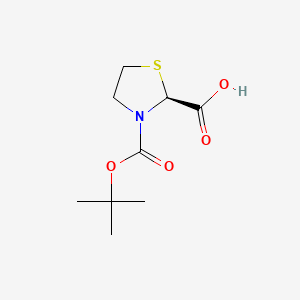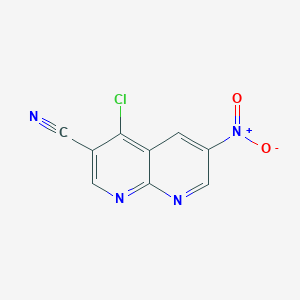
4-Bromo-2-formylbenzoic acid
Overview
Description
4-Bromo-2-formylbenzoic acid (CAS 871502-87-3) belongs to the family of carboxylic acids . It is an important intermediate in the synthesis of many pharmaceuticals, dyes, and other organic compounds . It is also used in the synthesis of a variety of polymers and other materials .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the slow addition of 1-bromo-2-fluoro-4-methylbenzene to a 1:1 mixture of pyridine and water at 90°C, followed by the addition of potassium permanganate . The reaction mixture is stirred at 90°C for 3 hours . Another method involves the preparation of Enzalutamide starting from 2-fluoro-4-nitrotoluene .Molecular Structure Analysis
The molecular formula of this compound is C8H5BrO3 . The InChI code is 1S/C8H5BrO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4H,(H,11,12) .Chemical Reactions Analysis
4-Formylbenzoic acid has been utilized as a molecular probe to investigate the factors governing the rate of reaction between transketolase and aromatic aldehydes . Transketolase is a key enzyme involved in the pentose phosphate pathway, and its activity can be modulated by various aldehydes, including aromatic aldehydes .Physical And Chemical Properties Analysis
This compound has a molecular weight of 229.03 . It has a density of 1.8±0.1 g/cm3, a boiling point of 360.6±32.0 °C at 760 mmHg, and a flash point of 171.9±25.1 °C . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Scientific Research Applications
Metabolic Pathways and Toxicity Studies
4-Bromo-2-formylbenzoic acid is explored in metabolic studies. In a study examining the metabolism of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive drug, one of the metabolites identified is 4-bromo-2,5-dimethoxybenzoic acid (BDMBA), formed through oxidative deamination. This research is crucial for understanding the drug's toxicity and metabolism in humans (Carmo et al., 2005).
Synthesis of Isoindolobenzoxazinones
Another application is in the synthesis of isoindolobenzoxazinones. Reactions involving 2-formylbenzoic acids and substituted phenols yield isomeric isoindolobenzoxazinones. This process is significant in medicinal chemistry for developing novel compounds (Gromachevskaya et al., 2010).
Efficient Scale-up Synthesis
In the context of industrial chemistry, this compound is involved in the efficient scale-up synthesis of biologically important compounds. This demonstrates its utility in large-scale pharmaceutical production (Seto et al., 2019).
Molecular Recognition Studies
The compound also finds application in molecular recognition studies. It forms part of the research into synthesizing and analyzing supramolecular assemblies, which is crucial in the development of new materials and sensors (Varughese & Pedireddi, 2006).
Synthesis of Functionalized Isoindolinones
This compound is used in synthesizing functionalized isoindolinones through palladium-catalyzed carbonylation. This method is advantageous for producing compounds with potential pharmaceutical applications (Natte et al., 2014).
Enantioenriched Phthalide and Isoindolinone Derivatives
Transformations of 2-formylbenzoic acid, a related compound, provide access to heterocyclic organic compounds like phthalides and isoindolinones. These derivatives have significant implications in organic synthesis and drug development (Niedek et al., 2016).
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVFFWJIPXPVBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40582234 | |
| Record name | 4-Bromo-2-formylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40582234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871502-87-3 | |
| Record name | 4-Bromo-2-formylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40582234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-formylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


